Biotin-PEG11-Mal Biotin-PEG11-Mal Biotin-PEG11-Malis a PEG derivative containing a biotin group and a maleimide group for labeling and crosslinking cysteines and other sulfhydryls. The maleimide group reacts specifically with sulfhydryl groups (at pH 6.5-7.5) to form a stable, irreversible thioether linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules.
Brand Name: Vulcanchem
CAS No.: 1334172-60-9
VCID: VC0521299
InChI: InChI=1S/C23H37N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h16-17,22H,1-15H2,(H,24,29)(H,25,30)(H2,26,27,33)
SMILES: C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Molecular Formula: C23H37N5O7S
Molecular Weight: 527.6 g/mol

Biotin-PEG11-Mal

CAS No.: 1334172-60-9

Cat. No.: VC0521299

Molecular Formula: C23H37N5O7S

Molecular Weight: 527.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Biotin-PEG11-Mal - 1334172-60-9

Specification

Description Biotin-PEG11-Malis a PEG derivative containing a biotin group and a maleimide group for labeling and crosslinking cysteines and other sulfhydryls. The maleimide group reacts specifically with sulfhydryl groups (at pH 6.5-7.5) to form a stable, irreversible thioether linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules.
CAS No. 1334172-60-9
Molecular Formula C23H37N5O7S
Molecular Weight 527.6 g/mol
IUPAC Name N-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Standard InChI InChI=1S/C23H37N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h16-17,22H,1-15H2,(H,24,29)(H,25,30)(H2,26,27,33)
Standard InChI Key GOXNMAJPVSWBDC-UHFFFAOYSA-N
SMILES C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Canonical SMILES C1CC(=O)N(C1=O)CCC(=O)NCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator